molecular formula C10H10N2O B2546866 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 4024-28-6

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Cat. No.: B2546866
CAS No.: 4024-28-6
M. Wt: 174.203
InChI Key: JAUCRHRLZUYTIB-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a heterocyclic compound that features an imidazoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzimidazole with suitable aldehydes or ketones, followed by cyclization in the presence of acid catalysts . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the imidazoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different pharmacological properties depending on the nature and position of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .

Properties

IUPAC Name

1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCRHRLZUYTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)NC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 1,1′-carbonyldiimidazole in tetrahydrofuran was added to a solution of 1,2,3,4-tetrahydro-8-quinolineamine (10 g) obtained in Reference Example 130 in tetrahydrofuran (100 ml), and the mixture was stirred at room temperature at 4 hours. The reaction mixture was concentrated to give a brown solid (11 g). Further recrystallization from water-ethyl estate afforded the title compound as colorless crystals (10 g).
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Synthesis routes and methods II

Procedure details

To a solution of 10.77 g of 8-amino- 1,2,3,4-tetrahydroquinoline in glacial acetic acid (30 ml) was added dropwise a 21.75% solution of phosgene in chlorobenzene (30 ml), under nitrogen, with stirring. After the addition was complete, the mixture was heated under reflux, with stirring for one hr and evaporated. The residue was taken up in 10% ammonium hydroxide solution (75 ml) and extracted with dichloromethane. The organic extracts were dried over anhydrous magnesium sulfate, filtered, and the filtrate was evaporated. Ether was added to the residue and the mixture was chilled. The precipitate was collected to give 11.2 g (88%) of product.
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30 mL
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88%

Synthesis routes and methods III

Procedure details

13 g (0.216 mol) of urea are added to 32 g (0.216 mol) of 1,2,3,4-tetrahydroquinolin-8-amine and the mixture is heated for 3 hours at 180° C. Boiling water is added, the reaction mixture is allowed to cool, ether is added and the mixture is stirred for 2 hours. The reaction mixture is then filtered, the precipitate is sucked dry, washed successively with water and ether and dried under vacuum. There are obtained 19 g of product which is recrystallized from isopropanol. The residue is purified by chromatography on a column of silica gel, the eluent being a dichloromethane/methanol (95/5) mixture. There are obtained 7 g of product which is used as is in the following stage.
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